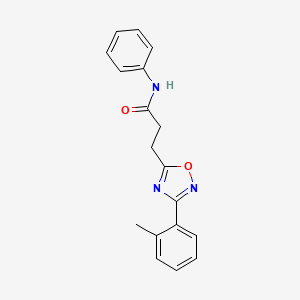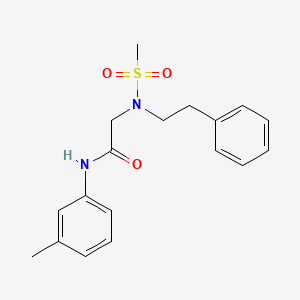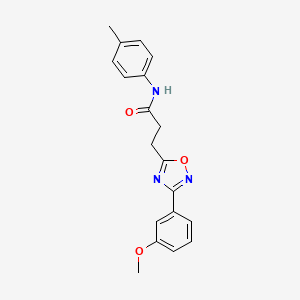
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPO, and it has been extensively studied for its biochemical and physiological effects on living organisms.
Wissenschaftliche Forschungsanwendungen
MPO has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. MPO has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of MPO is not fully understood. However, it has been suggested that MPO may exert its effects by inhibiting the production of pro-inflammatory cytokines and chemokines. MPO has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
MPO has been found to have several biochemical and physiological effects on living organisms. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. MPO has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, MPO has been found to have antibacterial properties and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPO in lab experiments is that it is relatively easy to synthesize and purify. MPO is also stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, one of the limitations of using MPO in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on MPO. One of the areas that requires further study is the mechanism of action of MPO. Understanding the mechanism of action of MPO will help to identify its potential applications in various fields of scientific research. Another area that requires further study is the potential use of MPO in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to explore the potential use of MPO in the treatment of bacterial infections.
Conclusion:
In conclusion, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects on living organisms, and it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Further research is needed to fully understand the mechanism of action of MPO and to explore its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of MPO involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with p-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure MPO.
Eigenschaften
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-8-15(9-7-13)20-17(23)10-11-18-21-19(22-25-18)14-4-3-5-16(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJFGIVJTNSUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

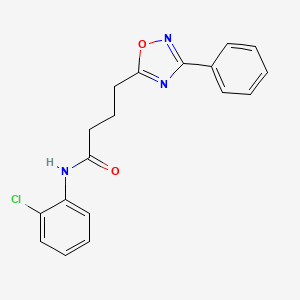
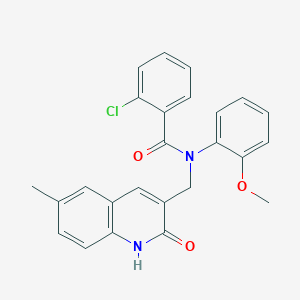
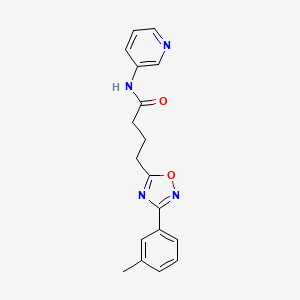

![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)


![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)



